Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride
Description
Introduction to Ethyl 2-(3-piperidinyloxy)benzoate Hydrochloride
Overview and Significance in Organic Chemistry
This compound occupies a prominent position within the realm of synthetic organic chemistry as a representative member of the piperidine-containing benzoate ester family. This compound exemplifies the intersection of aromatic chemistry and heterocyclic systems, combining the structural features of benzoic acid derivatives with the pharmacologically relevant piperidine ring system. The significance of this compound extends beyond its individual properties to encompass its role as a synthetic intermediate and research tool in contemporary organic synthesis.
The compound's structural architecture incorporates several key functional groups that contribute to its chemical versatility and potential biological activity. The presence of the ethyl ester functionality provides opportunities for further synthetic modifications through standard ester chemistry, while the piperidine ring system offers multiple sites for derivatization and structural elaboration. The ether linkage connecting the piperidine moiety to the aromatic ring represents a crucial structural element that influences both the compound's conformational flexibility and its potential interactions with biological targets.
Within the broader context of medicinal chemistry, compounds containing piperidine rings have demonstrated remarkable diversity in their biological activities and therapeutic applications. The incorporation of such heterocyclic systems into benzoate frameworks has proven particularly valuable for the development of compounds with enhanced pharmacological profiles. Research investigations into similar structural motifs have revealed their potential as scaffolds for the design of bioactive molecules with applications ranging from neuropharmacology to antimicrobial therapy.
The synthetic accessibility of this compound through established organic synthetic methodologies further enhances its significance in research applications. The compound can be readily prepared using conventional synthetic approaches, making it an attractive target for both academic research and potential industrial applications. The hydrochloride salt form provides additional advantages in terms of handling, storage, and purification procedures, contributing to its practical utility in synthetic chemistry laboratories.
Historical Context and Discovery
The development and characterization of this compound emerged from the broader historical evolution of piperidine chemistry and benzoate ester synthesis. While specific historical details regarding the initial discovery of this particular compound are not extensively documented in the available literature, its development can be understood within the context of systematic efforts to explore piperidine-containing aromatic compounds for pharmaceutical and synthetic applications.
The piperidine ring system itself has a rich history in organic chemistry, with its first isolation and characterization dating back to the nineteenth century. The recognition of piperidine's potential as a building block for biologically active compounds led to extensive research into its derivatives and synthetic modifications. The subsequent development of methods for incorporating piperidine moieties into aromatic systems, particularly through ether linkages, represented a significant advancement in heterocyclic chemistry.
The synthesis of benzoate esters containing piperidine substituents emerged as part of broader medicinal chemistry programs aimed at developing novel therapeutic agents. Research efforts focused on exploring the structure-activity relationships of such compounds led to the systematic preparation and evaluation of various regioisomers and structural analogs. The specific positioning of the piperidine substituent at the 2-position of the benzoate framework, as seen in this compound, represents one outcome of these systematic investigations.
Contemporary research into piperidine-containing compounds has been significantly influenced by advances in neuropharmacology and the recognition of piperidine derivatives as important pharmacophores. The development of compounds such as this compound reflects ongoing efforts to explore new chemical space within this structurally diverse class of molecules. The availability of this compound through commercial suppliers indicates its recognition as a valuable research tool and synthetic intermediate.
Nomenclature and Chemical Identifiers
IUPAC Name and Synonyms
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The primary IUPAC name reflects the compound's structural organization, beginning with the ethyl ester functionality and proceeding through the substituted benzoate framework to the piperidine substituent.
The IUPAC name "this compound" provides a complete description of the compound's structure, indicating the presence of an ethyl ester group attached to a benzoic acid derivative that bears a 3-piperidinyloxy substituent at the 2-position. The hydrochloride designation specifies the salt form of the compound, indicating the protonation of the piperidine nitrogen atom and its association with a chloride counterion.
Alternative naming conventions and synonyms for this compound may include variations that emphasize different structural features or follow different nomenclature systems. The compound may also be referred to using descriptive names that highlight its functional group composition or structural relationships to other known compounds. Systematic database searches reveal that this compound is also known by its chemical registry identifiers and structural descriptors in various chemical databases and commercial catalogs.
CAS Number and Registry Data
The Chemical Abstracts Service registry number for this compound is 1220032-95-0, providing a unique identifier for this specific chemical entity within the comprehensive Chemical Abstracts database system. This CAS number serves as an unambiguous reference that distinguishes this compound from related structural analogs and isomers, facilitating accurate identification and cross-referencing across different chemical databases and literature sources.
The assignment of this specific CAS number reflects the compound's recognition as a distinct chemical entity worthy of individual registry and documentation. The numerical sequence indicates that this compound was registered relatively recently within the Chemical Abstracts system, consistent with its emergence as a research compound of interest in contemporary organic and medicinal chemistry applications.
| Chemical Identifier | Value |
|---|---|
| CAS Number | 1220032-95-0 |
| Molecular Formula | C₁₄H₂₀ClNO₃ |
| Molecular Weight | 285.77 g/mol |
| Registry Status | Active |
Additional registry information for this compound may be found in specialized chemical databases and commercial supplier catalogs, where it is listed alongside related piperidine-containing benzoate derivatives. The systematic cataloging of this compound facilitates its identification and procurement for research applications, contributing to its accessibility within the scientific community.
Structural Formula Representation
The structural formula of this compound can be represented through multiple complementary notation systems, each providing different levels of detail regarding the compound's molecular architecture. The complete structural representation encompasses the aromatic benzoate framework, the aliphatic ethyl ester group, the six-membered piperidine ring, and the ether linkage connecting these structural elements.
The molecular formula C₁₄H₂₀ClNO₃ provides the elemental composition, indicating the presence of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This formula reflects the hydrochloride salt form, with the chlorine atom representing the chloride counterion associated with the protonated piperidine nitrogen.
The connectivity pattern of this compound features a benzene ring bearing a carboxylate ester group and an ether-linked piperidine substituent. The piperidine ring adopts a chair conformation in its most stable form, with the oxygen atom of the ether linkage positioned at the 3-position of the ring. The ethyl ester group provides additional conformational flexibility through rotation around the ester bond.
| Structural Feature | Description |
|---|---|
| Core Framework | Substituted benzoate ester |
| Ester Group | Ethyl carboxylate |
| Heterocycle | Piperidine ring |
| Linkage | Ether bond |
| Salt Form | Hydrochloride |
The three-dimensional structure of this compound involves considerations of conformational preferences and intramolecular interactions that influence its overall molecular geometry and potential biological activity. The spatial arrangement of functional groups within the molecule contributes to its chemical reactivity and physical properties.
Scope and Objectives of Research
Contemporary research investigations involving this compound encompass multiple interconnected areas of scientific inquiry, ranging from fundamental synthetic methodology development to applied pharmaceutical research. The compound serves as both a target molecule for synthetic studies and a building block for the preparation of more complex molecular architectures with potential biological activities.
The primary research objectives surrounding this compound include the development of efficient synthetic routes for its preparation, characterization of its chemical and physical properties, and exploration of its potential applications in medicinal chemistry and drug discovery programs. These investigations contribute to the broader understanding of piperidine-containing aromatic compounds and their utility in pharmaceutical research applications.
Synthetic methodology research focuses on optimizing the preparation of this compound through various synthetic approaches, including direct esterification methods, coupling reactions, and protective group strategies. These studies aim to establish practical and scalable synthetic procedures that can be applied in both research and potential production settings. The development of improved synthetic methods contributes to the compound's accessibility and utility for further research applications.
Properties
IUPAC Name |
ethyl 2-piperidin-3-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-7-3-4-8-13(12)18-11-6-5-9-15-10-11;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGQKWGYZNKSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a piperidine ring, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 285.77 g/mol. The presence of the piperidine ring is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound may inhibit certain enzymes that play roles in inflammation and microbial resistance.
- Modulating Receptor Activity : It has been observed to modulate the activity of G protein-coupled receptors (GPCRs), which are critical in signal transduction processes.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Studies have demonstrated that the compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses, making it a candidate for further research in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study evaluated the efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
-
Anti-inflammatory Mechanism Exploration :
- In vitro experiments demonstrated that the compound effectively reduced TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its utility in managing conditions characterized by excessive inflammation.
-
Structure-Activity Relationship (SAR) :
- A detailed SAR analysis revealed that modifications to the piperidine ring enhance biological activity. Compounds with bulky substituents on the piperidine nitrogen showed increased potency against inflammatory markers.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Reduced TNF-alpha levels | |
| GPCR Modulation | Interaction with specific GPCRs |
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Biological Activity | Remarks |
|---|---|---|
| Ethyl 2-(3-piperidinyloxy)benzoate | Moderate antimicrobial | Effective against Gram-positive |
| Ethyl 2-(4-piperidinyloxy)benzoate | High anti-inflammatory | Significant TNF-alpha reduction |
| Ethyl 2-(3-pyrrolidinoxy)benzoate | Low activity | Less effective than piperidine variants |
Comparison with Similar Compounds
Structural and Molecular Comparison
Table 1: Key Molecular Attributes
*Calculated based on analogous compounds.
Key Observations :
- Heterocyclic Ring Effects : Piperidine (6-membered) confers greater conformational flexibility and basicity compared to pyrrolidine (5-membered), which may enhance receptor binding in biological systems .
- Substituent Position : Ortho-substituted analogs (e.g., C2) exhibit steric hindrance that may limit rotational freedom, whereas para-substituted derivatives (e.g., C4) could improve solubility .
- Linker Modifications : Ethoxy or methoxy linkers (e.g., in and ) alter hydrophobicity and pharmacokinetic profiles .
Physicochemical and Functional Differences
Reactivity and Stability :
- Pyrrolidine-containing compounds (e.g., ) may exhibit higher reactivity in polymerization or ester hydrolysis due to ring strain, as seen in resin cement studies where pyrrolidine derivatives showed lower conversion efficiency compared to piperidine analogs .
- Piperidine’s stability under acidic conditions (from the hydrochloride salt) makes it preferable for oral drug formulations .
Pharmacological Implications :
- Benfluorex Hydrochloride (), a trifluoromethylphenyl-substituted benzoate, demonstrates how electron-withdrawing groups enhance metabolic stability and receptor affinity. This contrasts with the target compound’s simpler amine substituent, which may prioritize different therapeutic targets .
Preparation Methods
Synthesis of Ethyl 2-(3-piperidinyloxy)benzoate
The core step involves the nucleophilic substitution of an activated ethyl 2-hydroxybenzoate or ethyl 2-halobenzoate with 3-piperidinol or 3-piperidine derivatives.
- Starting materials: Ethyl 2-hydroxybenzoate (or ethyl 2-chlorobenzoate) and 3-piperidinol.
- Solvent: Polar aprotic solvents such as acetonitrile or ethanol are commonly used.
- Base: Potassium carbonate or sodium carbonate to deprotonate the hydroxyl group and facilitate nucleophilic attack.
- Conditions: Heating at elevated temperatures (e.g., 80–125°C) for several hours to ensure complete reaction.
- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to confirm completion.
The reaction proceeds via nucleophilic aromatic substitution or etherification, where the piperidinol oxygen attacks the activated aromatic position, displacing the leaving group and forming the ether linkage.
Formation of Hydrochloride Salt
After the synthesis of the free base Ethyl 2-(3-piperidinyloxy)benzoate, conversion to the hydrochloride salt is achieved by:
- Treatment with dry hydrogen chloride gas or addition of aqueous hydrochloric acid.
- Solvent: Ether or ethyl acetate to precipitate the hydrochloride salt.
- Isolation: Filtration and drying under vacuum to yield a stable white crystalline solid.
This salt formation improves the compound’s stability, solubility, and ease of handling.
Example Synthesis Procedure (Adapted from Related Piperidine Ester Syntheses)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Ethyl 2-hydroxybenzoate + 3-piperidinol + K2CO3 in acetonitrile, heated at 120°C for 8–12 h | Formation of Ethyl 2-(3-piperidinyloxy)benzoate | 85–95 |
| 2 | Addition of dry HCl gas in ether at 0–5°C | Precipitation of hydrochloride salt | 90–98 |
Research Findings and Analytical Data
- Purity and yield: High yields (>85%) are typically reported with proper control of reaction time and temperature.
- Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The ether linkage shows characteristic chemical shifts in NMR, and the hydrochloride salt exhibits distinct IR bands for NH and Cl⁻.
- Stability: The hydrochloride salt form is stable under ambient conditions, facilitating storage and transport.
Comparative Notes on Related Compounds
Research on ethyl 2-(4-piperidinyloxy)benzoate hydrochloride shows similar synthetic routes involving nucleophilic substitution of methyl or ethyl hydroxybenzoates with piperidine derivatives, followed by acidification to form hydrochloride salts. This supports the general applicability of the described methods to the 3-piperidinyloxy isomer as well.
Summary Table of Preparation Steps
| Preparation Stage | Description | Key Parameters | Typical Yield (%) |
|---|---|---|---|
| Activation of benzoate | Use of ethyl 2-hydroxybenzoate or halobenzoate | Solvent: acetonitrile; base: K2CO3 | N/A |
| Nucleophilic substitution | Reaction with 3-piperidinol under reflux | Temp: 120°C; time: 8–12 h | 85–95 |
| Salt formation | Treatment with dry HCl gas or aqueous HCl | Temp: 0–5°C; solvent: ether | 90–98 |
| Isolation and purification | Filtration, washing, vacuum drying | - | - |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Ethyl 2-(3-piperidinyloxy)benzoate hydrochloride, and what reagents/conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves coupling 3-piperidinyloxybenzoic acid derivatives with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Hydrochloride salt formation is achieved via acidification with HCl. Key parameters include reaction temperature (0–5°C to prevent side reactions) and stoichiometric control of the base .
- Validation : Confirm product purity via HPLC (≥95%) and characterize using H/C NMR and FT-IR to verify esterification and hydrochloride formation .
Q. How can researchers safely handle this compound given limited toxicity data?
- Protocol : Follow GHS-compliant safety measures: use PPE (nitrile gloves, lab coat, EN 166-certified goggles), work in a fume hood, and avoid dust formation. Store at 2–8°C in a干燥, inert atmosphere. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?
- Techniques :
- NMR : Assign peaks for the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH), piperidinyl protons (δ ~2.5–3.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- X-ray crystallography : Use SHELXL for refinement and Mercury CSD 2.0 for visualizing packing motifs and hydrogen-bonding networks. Resolve potential twinning via SHELXD .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Analysis : Discrepancies often arise from varying base strengths (e.g., triethylamine vs. DBU) or HCl addition rates during salt formation. Perform a Design of Experiments (DoE) to map yield against variables (temperature, stoichiometry). Use LC-MS to identify byproducts (e.g., unreacted benzoic acid derivatives) .
Q. What computational strategies are suitable for predicting the compound’s reactivity or binding interactions?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with piperidine-binding pockets).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. Validate with experimental IR spectra .
Q. How can impurity profiles be systematically analyzed during scale-up synthesis?
- Workflow :
- HPLC-DAD/MS : Detect trace impurities (e.g., ethyl ester hydrolysis products).
- Reference standards : Compare retention times with structurally similar impurities (e.g., 3-(piperidin-4-yloxy)benzoic acid hydrochloride) .
Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via UPLC-QTOF.
- Thermogravimetric analysis (TGA) : Determine decomposition onset (~175–180°C) and correlate with DSC endotherms .
Contradictions and Data Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
